molecular formula C12H16ClNO2 B12496917 2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid

2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid

Cat. No.: B12496917
M. Wt: 241.71 g/mol
InChI Key: FICHVKVITNUZFD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid is an organic compound that features a chlorinated phenyl group and an isopropylamino group attached to a propanoic acid backbone

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and isopropylamine.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with isopropylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Addition of Propanoic Acid: The amine is then reacted with a propanoic acid derivative, such as a propanoic acid chloride, under basic conditions to yield the final product, this compound.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)propanoic acid: Lacks the isopropylamino group, which may result in different biological activities and chemical reactivity.

    3-(4-Chlorophenyl)-2-(isopropylamino)propanoic acid: A positional isomer with the same functional groups but different spatial arrangement, leading to distinct properties.

    2-(4-Bromophenyl)-3-(isopropylamino)propanoic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-8(2)14-7-11(12(15)16)9-3-5-10(13)6-4-9/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICHVKVITNUZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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